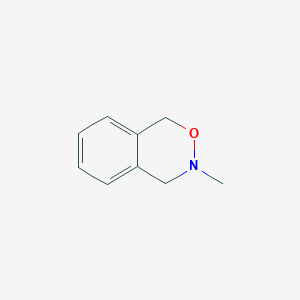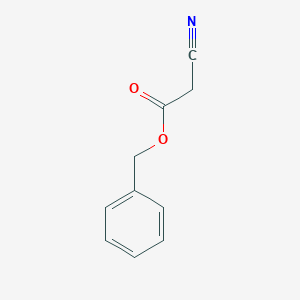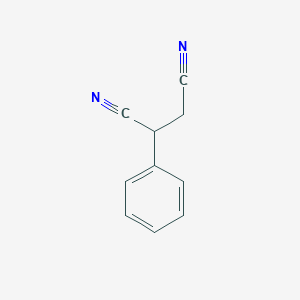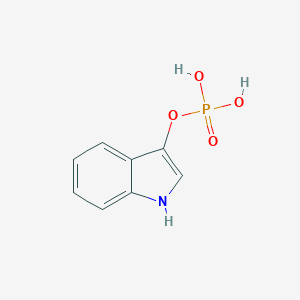
1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl- is a heterocyclic compound that has been the focus of scientific research in recent years. This compound has shown potential in various applications, including as a precursor for the synthesis of other compounds, as well as in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl- is not well understood, and further research is needed to fully elucidate its mechanism of action.
Biochemische Und Physiologische Effekte
Studies have shown that 1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl- has various biochemical and physiological effects. For example, this compound has been shown to have antioxidant activity and may have potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl- in lab experiments is its relative ease of synthesis. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to design experiments to fully elucidate its effects.
Zukünftige Richtungen
There are several future directions for research on 1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl-. One area of interest is its potential use in the development of new drugs for various diseases. Further research is also needed to fully elucidate its mechanism of action and to explore its potential applications in other areas, such as materials science. Additionally, studies on the toxicity of this compound are needed to ensure its safety for use in various applications.
In conclusion, 1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl- is a heterocyclic compound that has shown potential in various scientific research applications. Its ease of synthesis and potential as a precursor for the synthesis of other compounds make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential applications in different areas.
Synthesemethoden
The synthesis of 1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl- can be achieved through several methods, including the reaction of 2-hydroxybenzaldehyde with 3,4-dihydro-3-methyl-2H-1,3-benzoxazine-2-one. Another method involves the reaction of 2-aminophenol with 3,4-dihydro-3-methyl-2H-1,3-benzoxazine-2-one in the presence of a suitable catalyst.
Wissenschaftliche Forschungsanwendungen
1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl- has been the subject of various scientific research studies, including its potential use as a precursor for the synthesis of other compounds. This compound has also been studied for its potential use in medicinal chemistry, particularly in the development of new drugs.
Eigenschaften
CAS-Nummer |
14764-25-1 |
|---|---|
Produktname |
1H-2,3-Benzoxazine, 3,4-dihydro-3-methyl- |
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
3-methyl-1,4-dihydro-2,3-benzoxazine |
InChI |
InChI=1S/C9H11NO/c1-10-6-8-4-2-3-5-9(8)7-11-10/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
SBPYEMSKGZSEGI-UHFFFAOYSA-N |
SMILES |
CN1CC2=CC=CC=C2CO1 |
Kanonische SMILES |
CN1CC2=CC=CC=C2CO1 |
Andere CAS-Nummern |
14764-25-1 |
Synonyme |
3,4-Dihydro-3-methyl-1H-2,3-benzoxazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















